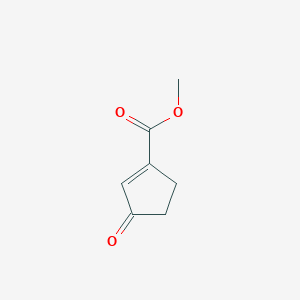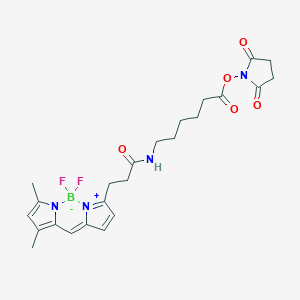
Methyl-3-Oxocyclopent-1-encarboxylat
Übersicht
Beschreibung
Methyl 3-oxocyclopent-1-enecarboxylate is an organic compound with the molecular formula C7H8O3. It is a derivative of cyclopentene, featuring a keto group at the third position and a carboxylate ester group at the first position. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxocyclopent-1-enecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving keto and ester groups.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-oxocyclopent-1-enecarboxylate involves the oxidation of methyl 1-cyclopentene-1-carboxylate. The procedure typically includes the use of tert-butylhydroperoxide as the oxidizing agent and manganese (III) acetate dihydrate as a catalyst. The reaction is carried out under an oxygen atmosphere at room temperature for 48 hours .
Industrial Production Methods
Industrial production methods for Methyl 3-oxocyclopent-1-enecarboxylate are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide and manganese (III) acetate dihydrate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Further oxidized derivatives with additional functional groups.
Reduction: Methyl 3-hydroxycyclopent-1-enecarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Methyl 3-oxocyclopent-1-enecarboxylate involves its reactivity towards nucleophiles and electrophiles. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the keto group, which increases the electrophilicity of the carbonyl carbon .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-oxocyclopentane-1-carboxylate
- Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate
- Methyl 3-hydroxycyclopent-1-enecarboxylate
Uniqueness
Methyl 3-oxocyclopent-1-enecarboxylate is unique due to its combination of a keto group and an ester group on a cyclopentene ring. This structure imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 3-oxocyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUBENDJJYCAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452441 | |
| Record name | METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108384-35-6 | |
| Record name | METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B19024.png)



![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)

